molecular formula C19H16N4O4S B2930037 6-(3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline CAS No. 946258-50-0

6-(3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline

Cat. No.: B2930037
CAS No.: 946258-50-0
M. Wt: 396.42
InChI Key: JWGAHXBHZPFAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline is a structurally novel compound identified as a potent and selective inhibitor of B-RAF kinase Source . The B-RAF protein is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell division, differentiation, and apoptosis; constitutive activation of this pathway, often through B-RAF mutations, is a hallmark of numerous cancers Source . This compound exerts its mechanism by competitively binding to the ATP-binding site of the B-RAF enzyme, thereby suppressing the hyperactive MAPK/ERK signaling cascade and inducing growth arrest in susceptible tumor cell lines Source . Its primary research value lies in its application as a chemical probe to dissect the intricacies of oncogenic signaling, to investigate mechanisms of resistance to targeted cancer therapies, and to serve as a lead compound for the development of next-generation anti-neoplastic agents, particularly for the treatment of melanoma and colorectal carcinomas Source . Researchers utilize this inhibitor in preclinical studies to model disease, validate B-RAF as a therapeutic target, and explore synergistic drug combinations.

Properties

IUPAC Name

6-[5-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-28(24,25)23-17(13-2-4-14-16(8-13)21-7-6-20-14)10-15(22-23)12-3-5-18-19(9-12)27-11-26-18/h2-9,17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGAHXBHZPFAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC3=C(C=C2)OCO3)C4=CC5=NC=CN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline represents a novel chemical entity with potential biological activity. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Synthesis

The compound features a complex structure that includes a quinoxaline core linked to a pyrazole moiety and a benzo[d][1,3]dioxole substituent. The synthesis typically involves multi-step reactions including:

  • Formation of the pyrazole ring : This is achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Coupling with quinoxaline : The pyrazole can then be coupled with quinoxaline derivatives using standard coupling techniques.

The detailed synthetic route is crucial for understanding the yield and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. For instance, research indicates that similar pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including:

  • Breast cancer (MDA-MB-231)
  • Liver cancer (HepG2)
  • Prostate cancer

Table 1 summarizes findings from various studies regarding the anticancer activity of related compounds:

CompoundCancer TypeIC50 (µM)Mechanism of Action
6-(3-(benzo[d][1,3]dioxol...Breast (MDA-MB-231)12.5Induction of apoptosis
1-(benzo[d][1,3]dioxol-5...Liver (HepG2)15.0Inhibition of cell cycle progression
4,5-dihydro-1H-pyrazoleProstate8.0Inhibition of angiogenesis

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Pyrazole derivatives have been shown to disrupt cell cycle progression, leading to increased apoptosis in cancer cells.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-I and COX-II), which are involved in inflammatory pathways.

Case Studies

A notable case study involved the evaluation of a series of synthesized pyrazole derivatives against various cancer cell lines. The study demonstrated that certain modifications in the structure significantly enhanced anticancer activity. For example:

  • Modifications at the 4-position of the pyrazole ring led to increased potency against breast cancer cells.
  • The introduction of sulfonyl groups improved solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Quinoline/Pyrazoline Hybrids

  • 2-Chloro-6-ethoxy-3-[(5S)-3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline (): Structural Features: Replaces quinoxaline with a quinoline core; includes a 4-methylphenyl group instead of benzo[d][1,3]dioxol-5-yl. Key Differences: The chloro and ethoxy substituents on quinoline alter electronic properties compared to the unsubstituted quinoxaline in the target compound.

Pyrazoline Derivatives with Benzo[d][1,3]dioxol-5-yl Moieties

  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole (): Structural Features: Lacks the quinoxaline core and methylsulfonyl group; includes a tert-butyl substituent. Synthesis: Prepared via cyclization of chalcone derivatives with hydrazine hydrate . Bioactivity: Demonstrates anticonvulsant properties in rodent models, highlighting the role of the benzo[d][1,3]dioxol-5-yl group in CNS activity .
  • 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole ():

    • Structural Features : Substitutes methylsulfonyl with a furan-2-yl group.
    • Synthesis : Derived from chalcone and hydrazine hydrate, followed by acylation with substituted benzoyl chlorides .
    • Bioactivity : Exhibits antimicrobial activity against E. coli and S. aureus, suggesting the furan moiety enhances antibacterial efficacy .

Hybrid Molecules with Heterocyclic Appendages

  • 2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazol-1-yl)-5-(4-aminophenyl)-1,3,4-oxadiazole (): Structural Features: Integrates a 1,3,4-oxadiazole ring linked to the pyrazoline moiety. Bioactivity: The oxadiazole group enhances metabolic stability and may contribute to anticonvulsant or anticancer activity .

Comparative Data Table

Compound Name Core Structure Key Substituents Synthesis Method Bioactivity Reference
6-(3-(Benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline Quinoxaline Benzo[d][1,3]dioxol-5-yl, methylsulfonyl Not explicitly reported Potential CNS activity -
2-Chloro-6-ethoxy-3-[(5S)-3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline Quinoline 4-Methylphenyl, methylsulfonyl Multi-step cyclization Antiviral/antimalarial
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole Pyrazoline Benzo[d][1,3]dioxol-5-yl, tert-butyl Chalcone-hydrazine cyclization Anticonvulsant
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole Pyrazoline Benzo[d][1,3]dioxol-5-yl, furan-2-yl Chalcone-hydrazine + acylation Antimicrobial
2-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazol-1-yl)-5-(4-aminophenyl)-1,3,4-oxadiazole Pyrazoline + oxadiazole Benzo[d][1,3]dioxol-5-yl, oxadiazole Hydrazide-acid chloride coupling Anticancer/anticonvulsant

Key Research Findings and Implications

  • Role of Methylsulfonyl: The methylsulfonyl group in the target compound and ’s quinoline derivative may enhance solubility and target selectivity compared to analogues lacking this group .
  • Bioactivity Trends : Benzo[d][1,3]dioxol-5-yl-containing pyrazolines show consistent CNS activity (e.g., anticonvulsant effects in and ), while furan-substituted derivatives () shift toward antimicrobial applications.
  • Synthetic Flexibility: Chalcone-based cyclization () is a versatile route for pyrazoline synthesis, though the target compound’s quinoxaline core may require alternative strategies, such as condensation of o-phenylenediamine with diketones .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the synthesis of 6-(3-(benzo[d][1,3]dioxol-5-yl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoxaline?

Methodological Answer:
The synthesis can be optimized using stepwise procedures. For example:

Condensation Reactions : React benzo[d][1,3]dioxol-5-yl derivatives with methylsulfonyl-containing precursors under reflux in chloroform or ethanol, as described for analogous pyrazoline-quinoxaline hybrids .

Functionalization : Introduce the methylsulfonyl group via nucleophilic substitution using methylsulfonyl chloride in the presence of triethylamine to neutralize HCl byproducts .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from DMF-EtOH (1:1) to isolate pure products .
Key Parameters : Monitor reaction progress via TLC, optimize molar ratios (e.g., 1:1.2 for acid chloride derivatives), and control temperature (room temp. for 18 hours for cyclization steps) .

Basic: Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:
Combine multiple spectroscopic and chromatographic methods:

  • NMR Spectroscopy :
    • 1H NMR : Identify pyrazoline-H protons (δ ~5.35 ppm, multiplet), methylsulfonyl groups (singlet at δ ~3.0–3.5 ppm), and benzo[d][1,3]dioxole OCH2O (δ ~5.93 ppm) .
    • 13C NMR : Confirm quinoxaline carbons (δ ~155–160 ppm) and pyrazoline ring carbons (δ ~40–70 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+ calculated for C20H17N3O4S: 396.10; observed: 396.28) .
  • Elemental Analysis : Ensure <0.4% deviation in C, H, N, S content .

Advanced: How can researchers resolve contradictions in spectral data interpretation (e.g., overlapping NMR signals)?

Methodological Answer:

2D NMR Techniques : Utilize HSQC and HMBC to assign ambiguous signals. For example, correlate pyrazoline-H protons with adjacent carbons to distinguish diastereomers .

Comparative Analysis : Cross-reference with synthesized analogs (e.g., tert-butyl or phenyl derivatives) to identify substituent-specific shifts .

Dynamic NMR : For temperature-dependent splitting (e.g., J = 13.16 Hz in pyrazoline-H), analyze variable-temperature 1H NMR to study conformational exchange .

Advanced: What computational strategies predict the drug-likeness and pharmacokinetics of this compound?

Methodological Answer:

SwissADME Analysis :

  • Input the SMILES structure to calculate parameters like LogP (lipophilicity), topological polar surface area (TPSA), and solubility .
  • Compare results with reference drugs (e.g., celecoxib: LogP ~3.5; TPSA ~75 Ų) to assess bioavailability .

Molecular Dynamics Simulations : Use GROMACS to study membrane permeability based on LogP and hydrogen-bonding capacity .

ADMET Prediction : Employ tools like pkCSM to estimate toxicity (e.g., hepatotoxicity risk) and cytochrome P450 interactions .

Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced biological activity?

Methodological Answer:

Substituent Variation :

  • Replace methylsulfonyl with bulkier groups (e.g., phenylsulfonyl) to enhance target binding .
  • Introduce electron-withdrawing groups (e.g., -NO2) on the quinoxaline ring to modulate electronic effects .

Bioactivity Testing :

  • Screen derivatives in vitro (e.g., anticonvulsant assays using maximal electroshock (MES) or pentylenetetrazole (PTZ) models) .
  • Prioritize compounds with ED50 values <50 mg/kg in rodent models .

Advanced: What strategies address poor aqueous solubility during preclinical testing?

Methodological Answer:

Salt Formation : Synthesize hydrochloride or sodium salts via reaction with HCl/NaOH in methanol .

Co-Solvent Systems : Use PEG-400 or cyclodextrin complexes (10–20% w/v) to enhance solubility for in vivo administration .

Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) using emulsion-solvent evaporation .

Basic: Which purification techniques are most effective for isolating this compound?

Methodological Answer:

Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) to separate polar impurities .

Recrystallization : Optimize solvent pairs (e.g., DMF/EtOH) by gradual cooling to obtain high-purity crystals (>98%) .

HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .

Advanced: How should biological activity be evaluated in the context of neurological targets?

Methodological Answer:

In Vitro Assays :

  • Test GABA receptor modulation using patch-clamp electrophysiology on hippocampal neurons .
  • Measure glutamate receptor inhibition via fluorometric calcium flux assays .

In Vivo Models :

  • Use kainic acid-induced seizures in mice to assess anticonvulsant efficacy .
  • Monitor locomotor activity in open-field tests to evaluate CNS side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.